

Application Notes and Protocols for the Purification of α -Lactalbumin from Whey

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Compound of Interest		
Compound Name:	LACTALBUMIN	
Cat. No.:	B1174986	Get Quote

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Introduction

 α -Lactalbumin is a significant whey protein, notable for its nutritional value, particularly its high content of essential amino acids, making it a valuable ingredient in infant formulas and other nutritional products. Its potential therapeutic applications are also an area of active research. The purification of α -lactalbumin from whey, a byproduct of cheese production, is a critical step in harnessing its benefits. This document provides detailed application notes and protocols for various methods of α -lactalbumin purification.

Purification Methodologies

Several techniques can be employed for the purification of α -lactalbumin from whey, each with its own advantages in terms of purity, yield, and scalability. The primary methods include chromatographic techniques, membrane filtration, and selective precipitation.

Chromatographic Methods

Chromatography offers high-resolution separation of proteins based on their specific physicochemical properties.

Ion-exchange chromatography separates proteins based on their net charge at a specific pH. For α -lactalbumin purification, anion-exchange chromatography is commonly used.

Methodological & Application





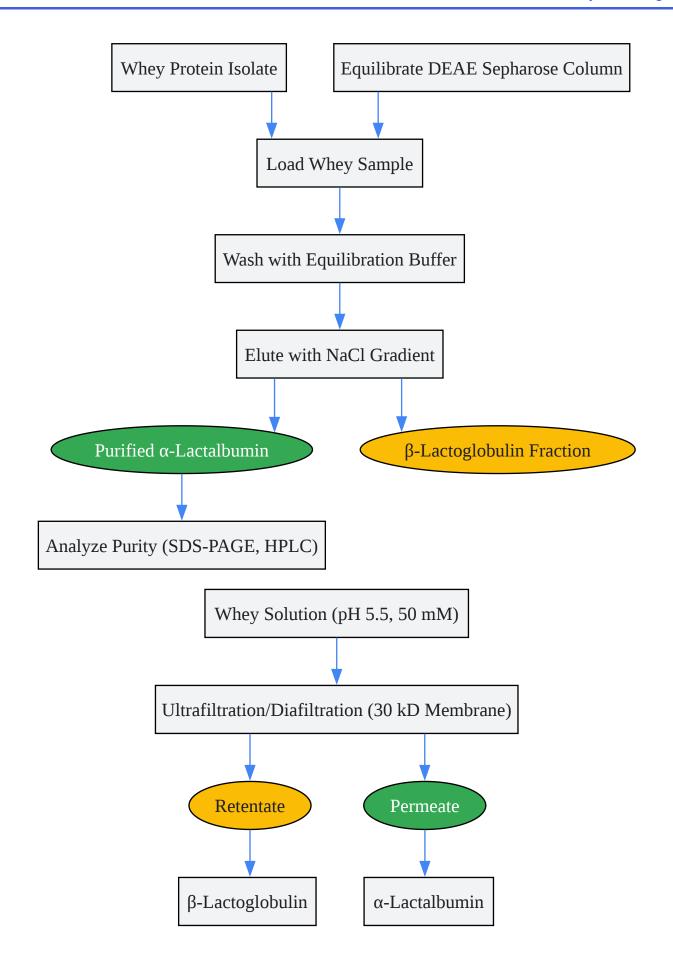
A one-step anion-exchange chromatography method has been developed to purify α -lactalbumin from whey protein isolate, achieving nearly 100% purity with a yield of approximately 39%.[1] This method also allows for the recovery of highly pure β -lactoglobulin. Another approach utilizing anion-exchange chromatography on diethylaminoethyl-Sepharose Fast Flow after salting-out with ammonium sulfate has demonstrated purities of 84.85% for α -lactalbumin.[2] A cation exchange chromatography process has also been described, where adjusting the pH of the whey to 3.5-4 and the temperature to around 50°C allows for the elution of highly pure α -lactalbumin in a single step, with purities ranging from 70-95% and yields of 65-85%.[3]

Experimental Protocol: Anion-Exchange Chromatography

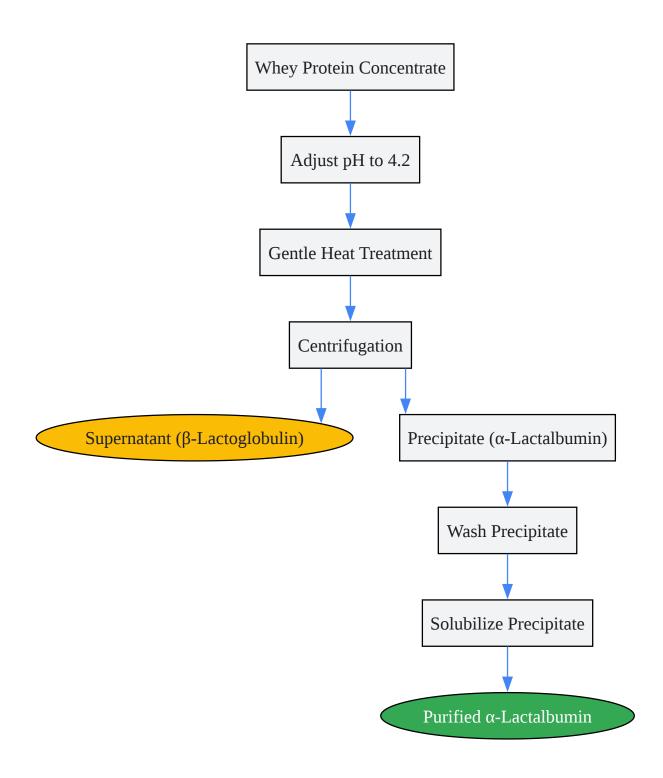
- Column and Resin: DEAE Sepharose[™] Fast Flow gel column.
- Sample Preparation: Start with whey protein isolate (WPI).
- Equilibration Buffer: Prepare a suitable buffer at a pH where α -lactalbumin is negatively charged and will bind to the anion-exchange resin.
- Loading: Load the WPI solution onto the equilibrated column.
- Wash: Wash the column with the equilibration buffer to remove unbound proteins.
- Elution: Elute the bound α -lactalbumin using a sodium chloride (NaCl) gradient.
- Analysis: Analyze the collected fractions for purity using methods such as SDS-PAGE and HPLC.

Workflow for Anion-Exchange Chromatography









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References

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- 2. tandfonline.com [tandfonline.com]
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